Dipropargyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

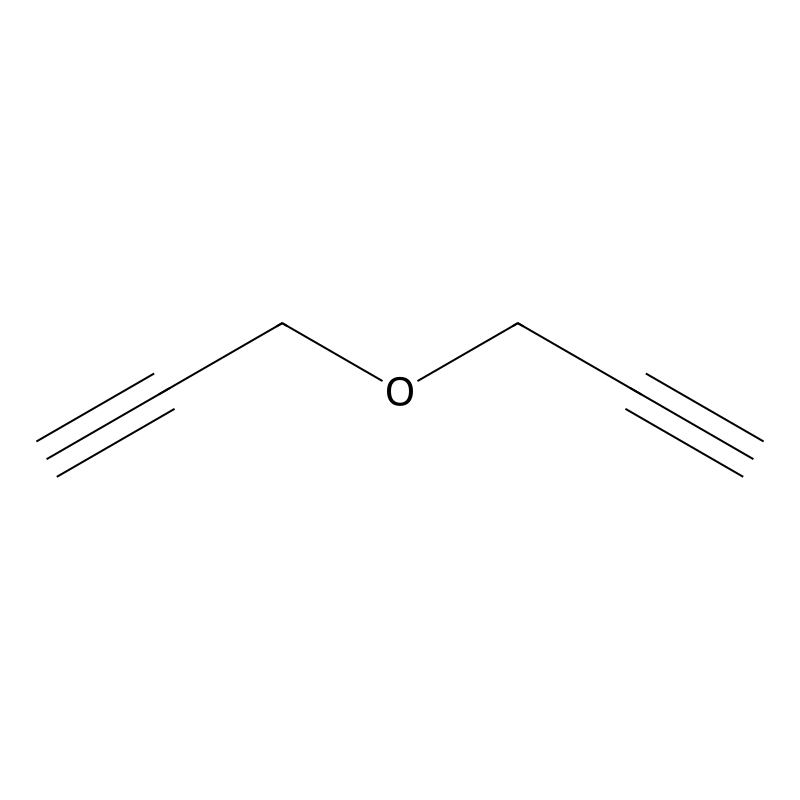

Dipropargyl ether is an organic compound characterized by the presence of two propargyl groups attached to an ether functional group. Its chemical structure can be represented as , specifically featuring the formula . This compound is a colorless liquid with a distinct odor and is slightly soluble in water, while being less dense than water .

Dipropargyl ether is notable for its use in various

Synthesis of Functionalized Polymers:

Due to the presence of the two alkyne groups (C≡C) within its structure, dipropargyl ether can participate in click chemistry reactions. These reactions are highly efficient and selective, allowing researchers to readily synthesize various functionalized polymers with desired properties. For instance, dipropargyl ether has been used in the preparation of polyferrocenes through click chemistry with 1,1'-bis(azidoethyl)ferrocene [].

- Nucleophilic Substitution: The propargyl groups can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex organic structures, often utilized in synthesizing pharmaceuticals and agrochemicals.

- Polymerization: Dipropargyl ether can be polymerized to create poly(dipropargyl ether) derivatives, which are valuable in creating thermoset resins with enhanced properties .

Dipropargyl ether can be synthesized through various methods:

- Etherification of Hydroxy Compounds: A common method involves reacting hydroxyaromatic compounds with propargyl halides in the presence of a base. This method typically yields high purity products .

- Phase Transfer Catalysis: Utilizing phase transfer catalysts allows for efficient synthesis under mild conditions, enhancing the reaction rate and yield .

- Direct Reaction of Propargyl Alcohols: Another approach includes the direct reaction of propargyl alcohols with appropriate reagents under controlled conditions to form dipropargyl ether .

Dipropargyl ether finds applications in several fields:

- Polymer Chemistry: It is used as a monomer in the production of poly(dipropargyl ether) resins, which exhibit excellent thermal and mechanical properties.

- Synthesis of Pharmaceuticals: The compound serves as an intermediate in synthesizing various pharmaceuticals and agrochemicals due to its reactive propargyl groups.

- Material Science: It is employed in creating advanced materials with tailored properties for specific applications .

Interaction studies involving dipropargyl ether typically focus on its reactivity with other organic compounds. For example, it has been shown to react favorably with transition metals in catalytic processes, which can lead to the formation of complex organometallic compounds. These interactions are crucial for developing new synthetic methodologies and understanding reaction mechanisms .

Dipropargyl ether shares structural similarities with several other compounds. Here are a few notable ones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Propargyl alcohol | Alcohol | Contains a hydroxyl group; used for synthesis |

| Diethyl ether | Ether | Simple structure; widely used as a solvent |

| Diphenyl ether | Ether | Aromatic character; stability in high temperatures |

| Bisphenol A bispropargyl ether | Ether | Combines phenolic and propargylic functionalities; used in thermoset resins |

Dipropargyl ether is unique due to its dual propargyl groups, which provide distinct reactivity compared to simpler ethers or alcohols. This unique structure allows it to participate in more complex reactions and applications that other similar compounds may not facilitate effectively.

Dipropargyl ether, systematically known as 3-prop-2-ynoxyprop-1-yne according to International Union of Pure and Applied Chemistry nomenclature, exists as a colorless liquid under standard conditions. The compound bears the Chemical Abstracts Service registry number 6921-27-3 and maintains a molecular weight of 94.11 grams per mole. The structural representation follows the simplified molecular-input line-entry system notation C#CCOCC#C, clearly illustrating the symmetrical arrangement of two terminal alkyne groups connected by an ether linkage.

The nomenclature of this compound reflects its diverse recognition within scientific literature, encompassing several synonymous designations that facilitate cross-referencing across chemical databases and research publications. Common alternative names include propargyl ether, bis(2-propynyl) ether, 2-propynyl ether, and dipropargyl oxide, each emphasizing different structural aspects of the molecule. Additional systematic names such as 1-propyne, 3,3'-oxybis- and 3-(prop-2-yn-1-yloxy)prop-1-yne provide more detailed structural descriptions that align with standardized chemical nomenclature conventions.

The compound demonstrates distinctive physical characteristics that influence its handling and application in synthetic procedures. At ambient temperature, dipropargyl ether exists as a colorless to light yellow liquid with a density of 0.914 grams per milliliter and a refractive index of approximately 1.442 to 1.444. These physical properties, combined with its relatively low flash point of 23-24 degrees Celsius, necessitate careful consideration during storage and manipulation in laboratory environments.

Historical Context and Development

The development of dipropargyl ether synthesis methodologies represents a significant advancement in organoalkyne chemistry, building upon foundational ether synthesis principles established in the mid-nineteenth century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the mechanistic framework for subsequent propargyl ether synthetic approaches. This classical methodology involves the reaction of an alkoxide ion with a primary alkyl halide through a bimolecular nucleophilic substitution mechanism, establishing the fundamental principles that would later be adapted for propargyl ether preparation.

The evolution of propargyl ether synthetic methodologies has been significantly influenced by advances in phase transfer catalysis techniques, which have enabled more efficient and practical synthetic routes. These developments have addressed earlier limitations associated with traditional base-catalyzed etherification reactions, particularly regarding reaction conditions, product purity, and scalability considerations. The introduction of phase transfer catalysts has facilitated reactions under milder conditions while achieving excellent yields and purities, typically exceeding 95 percent without requiring extensive purification procedures.

Modern synthetic approaches to dipropargyl ether preparation have benefited from improved understanding of reaction mechanisms and the development of more selective catalytic systems. Contemporary methodologies emphasize the use of propargyl chloride rather than bromide derivatives, contributing to safer reaction conditions during scale-up operations while maintaining high reaction efficiency. These advances have established dipropargyl ether as a readily accessible synthetic intermediate for various research and industrial applications.

Significance in Synthetic Organic Chemistry

Dipropargyl ether occupies a crucial position in synthetic organic chemistry due to its bifunctional nature, combining ether linkage stability with the reactivity of terminal alkyne groups. This unique combination enables the compound to serve as a versatile building block for constructing complex molecular architectures through selective functionalization reactions. The presence of two equivalent propargyl units provides opportunities for controlled polymerization processes and cross-linking reactions that are fundamental to advanced material synthesis.

The compound demonstrates particular significance in pharmaceutical development, where it functions as an intermediate for synthesizing active pharmaceutical ingredients. Research applications have focused on its utility in developing anti-cancer and anti-inflammatory drug compounds, leveraging the reactive alkyne functionality for targeted molecular modifications. The symmetric structure of dipropargyl ether facilitates predictable reaction outcomes and enables systematic structure-activity relationship studies in medicinal chemistry research.

In polymer science applications, dipropargyl ether contributes to the development of specialty polymers and resins with enhanced thermal stability and mechanical properties. The compound's ability to undergo thermal curing through propargyl group reactions has led to its incorporation in thermoset resin formulations designed for high-performance applications. Research has demonstrated the compound's effectiveness in producing materials with superior thermal-oxidative stability and char formation characteristics, making it valuable for aerospace and electronic applications.

Overview of Research Applications

Contemporary research applications of dipropargyl ether span multiple scientific disciplines, reflecting the compound's versatility and synthetic utility. In proteomics research, the compound serves as a useful reagent for protein modification studies and bioconjugation reactions, taking advantage of the alkyne functionality for click chemistry applications. These applications have expanded the toolkit available for studying protein structure and function through chemical modification approaches.

Material science research has extensively investigated dipropargyl ether's role in developing advanced coating and adhesive formulations. The compound's reactivity contributes to improved adhesion properties and durability in demanding environmental conditions, making it valuable for industrial coating applications. Research findings indicate that incorporation of dipropargyl ether in coating formulations enhances both mechanical strength and chemical resistance properties.

Specialized applications in organoboron chemistry have demonstrated dipropargyl ether's utility in preparing boron-containing polymer systems with exceptional thermal properties. Research has shown that dipropargyl ether bisphenol A-based boron-containing polymers exhibit outstanding thermo-oxidative stability, with temperature of 5 percent weight loss reaching 362 degrees Celsius in air and char yields of 56.7 percent at 800 degrees Celsius. These properties make such materials highly suitable for high-temperature applications where thermal stability is critical.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant